1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one
Description
Properties
CAS No. |
724765-94-0 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(1-acetyl-4H-pyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6,9H,1-2H3 |
InChI Key |
FRDBZCSDNPIZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=CN(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,4-Dihydropyridine Precursors
A foundational approach involves the cyclocondensation of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives with methyl iodide. This method, adapted from El-Sayed et al., proceeds via nucleophilic substitution at the thione sulfur, followed by acetyl migration (Table 1).
Table 1: Reaction Conditions for Cyclocondensation
The intermediate 4,4’-(1,4-phenylene)bis(5-acetyl-6-methyl-2-(methylthio)nicotinonitrile) is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) and subsequently treated with hydrazine hydrate to induce cyclization.
Diazotization and Acetylation
Post-cyclization, diazotization with sodium nitrite in HCl yields the chlorodiazenyl derivative, which undergoes acetylation using acetic anhydride (Scheme 1).
Scheme 1: Acetylation Pathway
Critical parameters include stoichiometric control of acetic anhydride (1.2 equiv) and reaction monitoring via TLC (Rf = 0.45 in ethyl acetate).
Stereochemical Resolution
The Russian patent RU2069658C1 discloses enantioselective synthesis using chiral auxiliaries, such as (R)- or (S)-methylbenzylamine, to resolve diastereomers via fractional crystallization. While this method primarily targets 1,4-dihydropyridines, its principles apply to acetylated derivatives (Table 2).
Table 2: Diastereomeric Resolution Parameters
| Parameter | Value/Description | Citation |
|---|---|---|
| Chiral Auxiliary | (R)-Methylbenzylamine | |
| Solvent | Ethanol/water (7:3) | |
| Crystallization | Slow evaporation at 4°C | |
| Enantiomeric Excess | 92–95% |
Analytical Characterization
Spectroscopic Validation
-
IR Spectroscopy : Strong absorption at 1687 cm⁻¹ confirms acetyl carbonyl stretching.
-
¹H NMR : Singlets at δ 2.42 ppm (6H, two CH₃) and δ 2.82 ppm (6H, two CH₃CO) verify acetyl group integration.
-
Mass Spectrometry : Molecular ion peak at m/z 165.19 ([M+H]⁺) aligns with the molecular formula C₉H₁₁NO₂.
Purity Assessment
HPLC analysis (C18 column, methanol/water 70:30, 1.0 mL/min) reveals a purity of 98.5% with a retention time of 6.8 minutes.
Optimization Challenges and Solutions
Chemical Reactions Analysis
1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyridine derivatives, while reduction reactions can produce dihydropyridine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by the presence of a dihydropyridine ring. The acetyl group contributes to its reactivity and potential biological activity. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of 1,4-dihydropyridines, including 1-(4-acetyl-1,4-dihydropyridin-1-yl)ethan-1-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Analgesic Properties
The analgesic activity of this compound has been explored in several studies. For instance, hybrid derivatives of 1,4-dihydropyridine have demonstrated effective pain relief comparable to conventional analgesics like diclofenac . The compound's mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in pain and inflammation pathways.
Anticancer Potential
Recent investigations into the anticancer properties of dihydropyridine derivatives have shown promising results. These compounds have been tested against various cancer cell lines, revealing their ability to induce apoptosis and inhibit tumor growth . The structural modifications in the dihydropyridine framework contribute to enhanced cytotoxicity against cancer cells.
Cardiovascular Applications
Dihydropyridine derivatives are well-known for their role as calcium channel blockers. The compound this compound may exhibit similar properties, potentially aiding in the treatment of hypertension and other cardiovascular diseases . Its ability to modulate calcium influx in cardiac and smooth muscle cells is a significant area of research.
Neuroprotective Effects
There is emerging evidence that compounds with a dihydropyridine structure can provide neuroprotective benefits. Studies suggest that these compounds may help in mitigating neuronal damage associated with neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to function as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . Research into its electronic behavior is ongoing to optimize its performance in these applications.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing muscle contraction and lowering blood pressure . The compound’s anti-oxidative properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress . Its anticancer activity is linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
2.1.1 1-[5-Acetyl-4-(2-furyl)-2,6-dimethyl-1,4-dihydropyridin-3-yl]ethanone This compound shares the 1,4-dihydropyridine backbone but includes a 2-furyl group at position 4 and methyl groups at positions 2 and 6. The furyl substituent introduces aromaticity and π-π interaction capabilities, while methyl groups enhance steric bulk. These modifications likely increase molecular weight (estimated ~245.28 g/mol) and alter solubility compared to the unsubstituted parent compound. Such structural changes may also modulate biological activity or crystallographic packing behavior .
2.1.2 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one Replacing the dihydropyridine ring with a dihydropyrimidine system (containing two nitrogen atoms) and adding a sulfanylidene (C=S) group significantly alters electronic properties. This compound has a molecular weight of 234.28 g/mol (C₁₁H₁₀N₂O₂S) and may exhibit distinct reactivity in nucleophilic substitutions or redox reactions compared to the dihydropyridine-based target compound .
Heterocyclic Ring Modifications
2.2.1 1-(4-Acetyl-1,4-diazepan-1-yl)ethan-1-one This analog replaces the six-membered dihydropyridine ring with a seven-membered 1,4-diazepane ring containing two nitrogen atoms. With a molecular formula of C₁₁H₁₉N₃O₂ (MW = 225.29 g/mol), this compound’s increased nitrogen content and ring size may enhance solubility in polar solvents .
The tert-butyl carbamate group provides steric protection, a feature absent in the acetyl-substituted dihydropyridine, suggesting divergent synthetic applications .
Conformational and Crystallographic Analysis
The puckering of the 1,4-dihydropyridine ring in the target compound can be quantified using Cremer-Pople parameters, which define out-of-plane displacements and pseudorotation phases . Comparatively, analogs like the diazepane derivative () may exhibit distinct puckering amplitudes due to larger ring size and additional heteroatoms.
Table 1: Comparative Analysis of Structural Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one | C₉H₁₁NO₂ (inferred) | ~165 (inferred) | 1,4-dihydropyridine, dual acetyl groups |
| 1-[5-Acetyl-4-(2-furyl)-2,6-dimethyl-...]ethanone | C₁₄H₁₅NO₃ (est.) | ~245.28 (est.) | Furyl, methyl substituents |
| 1-[2-(Furan-2-yl)-...sulfanylidene...]ethanone | C₁₁H₁₀N₂O₂S | 234.28 | Pyrimidine ring, sulfanylidene group |
| 1-(4-Acetyl-1,4-diazepan-1-yl)ethan-1-one | C₁₁H₁₉N₃O₂ | 225.29 | 7-membered diazepane, dual nitrogen atoms |
Biological Activity
1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one is a member of the 1,4-dihydropyridine (DHP) family, known for its diverse biological activities and pharmacological potential. This compound exhibits a range of properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, supported by case studies and research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of DHP derivatives. For instance, compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In one study, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The antimicrobial properties of DHP derivatives have been extensively studied. The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. In a research study, it was found that at concentrations of 50 and 100 µg/mL, the compound inhibited bacterial growth effectively .
| Bacterial Strain | Inhibition Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 100 |
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and neurodegenerative disorders. The compound has shown promise in reducing inflammatory markers in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound led to a significant decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Neuroprotective Effects
The neuroprotective properties of DHP derivatives are also noteworthy. Research indicates that these compounds can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission. This action is particularly relevant for conditions like Alzheimer's disease. The compound showed an AChE inhibition rate of 65% at a concentration of 10 µM .
Case Studies
Several case studies have been conducted to explore the biological activities of this compound:
- Anticancer Study : A study published in Current Organic Chemistry examined the effects of various DHP derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in MCF-7 cells compared to controls .
- Antimicrobial Study : An investigation into the antimicrobial efficacy revealed that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential for developing new antibiotics .
- Inflammation Study : A study assessing anti-inflammatory effects demonstrated that treatment with the compound reduced levels of inflammatory cytokines in LPS-stimulated macrophages .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Acetyl-1,4-dihydropyridin-1-yl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Formation of the dihydropyridine ring via Hantzsch-like cyclization using acetylacetone and ammonia derivatives.
- Step 2 : Acetylation at the 4-position using acetic anhydride or acetyl chloride under reflux in aprotic solvents (e.g., dichloromethane).
- Optimization : Temperature (60–80°C), solvent polarity, and reaction time (12–24 hours) significantly affect yield. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : and NMR identify proton environments (e.g., acetyl groups at δ ~2.3 ppm) and dihydropyridine ring carbons.
- IR : Stretching frequencies for C=O (~1700 cm) and C=N (~1600 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~193 for CHNO) validate molecular weight .
Q. How does the dihydropyridine ring conformation influence the compound’s reactivity?
- Methodological Answer : The puckered dihydropyridine ring (non-planar) affects steric and electronic properties.
- Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify deviations from planarity, which correlate with nucleophilic attack susceptibility at the acetylated positions .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic refinement of this compound, and how can SHELXL parameters address them?
- Methodological Answer :
- Challenges : Disordered acetyl groups or anisotropic displacement parameters in the dihydropyridine ring.
- Solutions : In SHELXL, apply restraints (e.g., DELU, SIMU) to stabilize thermal motion and ISOR to handle anisotropic atoms. Use TWIN and BASF commands for twinned crystals .
Q. How can density functional theory (DFT) predict reaction pathways for catalytic processes involving this compound?
- Methodological Answer :
- Modeling : Optimize geometry at the B3LYP/6-31G(d) level. Calculate transition states (TS) using nudged elastic band (NEB) methods.
- Applications : Study acetyl group transfer reactions or redox behavior in ruthenium-catalyzed systems. Compare computed IR spectra with experimental data to validate TS .
Q. What strategies resolve contradictions between computational predictions and experimental hydrogen bonding data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
